molecular formula C20H20NP B13391248 1-(2-Diphenylphosphanylphenyl)ethanamine

1-(2-Diphenylphosphanylphenyl)ethanamine

Cat. No.: B13391248
M. Wt: 305.4 g/mol
InChI Key: KPFJIPHGQGHIMM-UHFFFAOYSA-N
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Description

1-(2-Diphenylphosphanylphenyl)ethanamine is a chemical compound with the molecular formula C20H20NP. It is known for its utility in various chemical reactions and research applications. The compound features a phosphine group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure imparts unique chemical properties to the compound, making it valuable in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Diphenylphosphanylphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromophenylphosphine with ethylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Diphenylphosphanylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Diphenylphosphanylphenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Diphenylphosphanylphenyl)ethanamine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine group donates electron density to the metal, stabilizing the complex and facilitating various chemical transformations. This coordination can influence the reactivity and selectivity of the metal center, making the compound valuable in catalysis .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Diphenylphosphino)phenylmethanamine: Similar structure but with a methanamine group instead of ethanamine.

    1-(2-Diphenylphosphino)phenylethanol: Contains an ethanol group instead of ethanamine.

    1-(2-Diphenylphosphino)phenylpropane: Features a propane chain instead of ethanamine.

Uniqueness

1-(2-Diphenylphosphanylphenyl)ethanamine is unique due to its specific combination of a phosphine group with an ethanamine moiety. This structure provides distinct electronic and steric properties, making it particularly effective as a ligand in catalytic processes. Its ability to form stable complexes with transition metals sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2-diphenylphosphanylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJIPHGQGHIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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